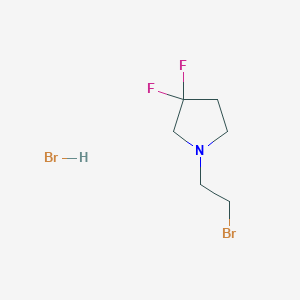
1-(2-Bromoethyl)-3,3-difluoropyrrolidine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of brominated organic compounds is a common theme in the provided papers. For instance, the preparation of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon for the chemoselective preparation of bromodifluoromethyl thiazoles is reported, which could be analogous to the synthesis of brominated pyrrolidines . Similarly, the synthesis of N-polyfluoroalkylated heterocycles and the carbon-bromine bond cleavage observed in these reactions could provide insights into the synthesis of "1-(2-Bromoethyl)-3,3-difluoropyrrolidine;hydrobromide" . The preparation of 5-methyl-3-(bromomethyl)pyridine hydrobromide from 5-methylnicotinic acid with high yield also demonstrates the feasibility of synthesizing brominated compounds efficiently .
Molecular Structure Analysis
The molecular structure of brominated compounds is often characterized by X-ray crystallography, as seen in the determination of the molecular structure of N-(bromodifluoromethyl)-4-dimethylaminopyridinium bromide . The structure elucidation of a 2-bromomethyl 1,4-dihydropyridine by NMR spectroscopy and the characterization of the pyridine–bromine trifluoride complex are examples of how molecular structures of brominated compounds can be analyzed. These techniques could potentially be applied to determine the molecular structure of "1-(2-Bromoethyl)-3,3-difluoropyrrolidine;hydrobromide".
Chemical Reactions Analysis
The reactivity of brominated compounds is highlighted in several papers. For example, the reductive debromination of bromopyridinium bromides , the reaction of 2-bromomethyl 1,4-dihydropyridine with nucleophiles , and the bromination of bis(pyridin-2-yl) diselenide showcase the diverse chemical reactions involving bromine. These studies could shed light on the potential reactivity of "1-(2-Bromoethyl)-3,3-difluoropyrrolidine;hydrobromide" in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by their molecular structure. The crystal structure of the pyridine–bromine trifluoride complex reveals non-planar molecules linked via hydrogen bonds , while the bis(pyridine)-based bromonium ions study provides insight into the mechanism of reactions with acceptor olefins . These findings can be indicative of the properties of "1-(2-Bromoethyl)-3,3-difluoropyrrolidine;hydrobromide", such as solubility, stability, and reactivity.
Scientific Research Applications
Bromination Mechanisms and Regioselectivity
Research into bromination reactions, such as the study by Thapa et al. (2014), which explored the regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines, provides insight into the mechanisms that could be relevant for derivatives of pyrrolidine, including 1-(2-Bromoethyl)-3,3-difluoropyrrolidine;hydrobromide. This study could inform on how bromination affects the molecule's reactivity and potential applications in synthesis and pharmaceuticals (Thapa et al., 2014).
Environmental Impact of Brominated Compounds
Understanding the environmental impact of brominated compounds, such as polybrominated dibenzo-p-dioxins and dibenzofurans, is essential for handling and disposing of 1-(2-Bromoethyl)-3,3-difluoropyrrolidine;hydrobromide safely. Research by Mennear and Lee (1994) on the health assessment of these compounds provides valuable information on their toxicity and environmental persistence, crucial for laboratories and industries dealing with brominated chemicals (Mennear & Lee, 1994).
Bromine in Marine Boundary Layer
Studies on inorganic bromine's cycling, such as the work by Sander et al. (2003), offer insights into the natural processes involving bromine and its compounds. This research can help understand the broader ecological and atmospheric implications of bromine, potentially applicable to the environmental management of brominated research chemicals (Sander et al., 2003).
Brominated Flame Retardants
The review by Koch and Sures (2018) on 2,4,6-tribromophenol and other brominated flame retardants covers their occurrence, toxicity, and environmental persistence. This information is pertinent for evaluating the safety, regulatory, and handling guidelines for brominated compounds in research settings (Koch & Sures, 2018).
Synthesis and Application of Brominated Precursors
Research on the synthesis of brominated intermediates, such as 2-fluoro-4-bromobiphenyl, provides a basis for understanding the synthetic utility of brominated precursors like 1-(2-Bromoethyl)-3,3-difluoropyrrolidine;hydrobromide in pharmaceuticals and organic chemistry (Qiu et al., 2009).
Future Directions
properties
IUPAC Name |
1-(2-bromoethyl)-3,3-difluoropyrrolidine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrF2N.BrH/c7-2-4-10-3-1-6(8,9)5-10;/h1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPNMJCCGYONGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CCBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br2F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)-3,3-difluoropyrrolidine hydrobromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

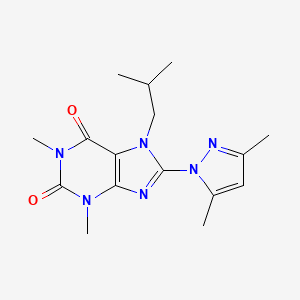
![3-methyl-1-[1-(thiophen-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2539072.png)
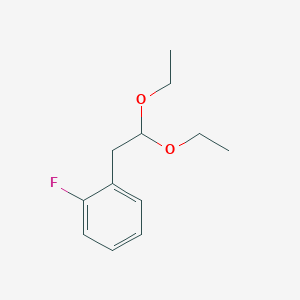
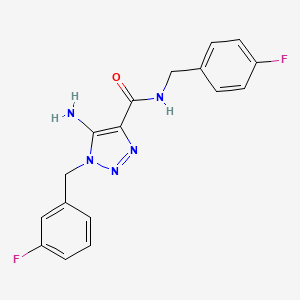
![1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2539075.png)
![N-(4-bromobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2539076.png)
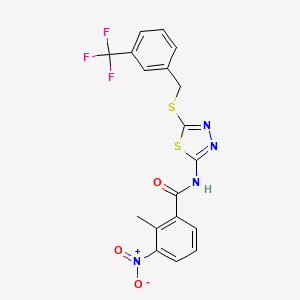
![6-Hexyl-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2539082.png)

![N-[(4-chlorophenyl)methyl]aniline](/img/structure/B2539084.png)
![[4-(2-Cyclopropyl-6-methylpyrimidine-4-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2539088.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[(3,4-dimethylphenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2539090.png)
![6-(4-Ethoxyphenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2539091.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2539092.png)